6,7-Dibromo-2,3-dichloroquinoxaline
Description
Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Organic and Materials Chemistry
The quinoxaline framework, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged structure in both organic and materials chemistry. mtieat.orgtandfonline.comnih.gov Its inherent aromaticity and the presence of two nitrogen atoms bestow upon it a unique set of electronic and physical properties. Quinoxaline derivatives are at the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The versatility of the quinoxaline scaffold is also evident in its widespread use as a key component in the synthesis of dyes, organic semiconductors, and electroluminescent materials. mtieat.orgnih.gov The development of efficient synthetic routes to access diverse quinoxaline derivatives continues to be an active area of research, driven by the ever-expanding applications of these compounds. tandfonline.comnih.govmdpi.com
The classical and most common method for synthesizing the quinoxaline ring system involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub Modern synthetic methodologies have expanded to include transition-metal-free reactions, organocatalytic approaches, and green chemistry protocols, making the synthesis of quinoxalines more efficient and environmentally benign. nih.govnih.govencyclopedia.pub
Strategic Importance of Halogenation in Quinoxaline Derivatives for Chemical Modulation
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoxaline core is a powerful strategy for fine-tuning its chemical and physical properties. Halogenation can significantly influence the electronic nature of the quinoxaline ring, impacting its reactivity and photophysical characteristics. For instance, the presence of electron-withdrawing halogen atoms can enhance the electron-accepting ability of the quinoxaline moiety, a desirable trait for applications in organic electronics as electron-transporting materials. tandfonline.comnih.gov
Furthermore, halogen atoms serve as versatile synthetic handles, enabling further functionalization of the quinoxaline scaffold through various cross-coupling reactions. This allows for the construction of complex molecular architectures with tailored properties. The specific position and nature of the halogen substituents can have a profound effect on the biological activity and material properties of the resulting derivatives.
Scope and Research Focus on 6,7-Dibromo-2,3-dichloroquinoxaline (B6161893) within Heterocyclic Chemistry
Within the broad class of halogenated quinoxalines, this compound represents a highly functionalized and synthetically challenging target. The presence of four halogen atoms—two bromine and two chlorine—at specific positions on the quinoxaline framework suggests a high degree of chemical activation and a potential for diverse reactivity. While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure points towards its potential as a crucial intermediate in the synthesis of more complex heterocyclic systems.
The research focus on a compound like this compound would likely revolve around its utility as a building block. The differential reactivity of the C-Br and C-Cl bonds could allow for selective and sequential cross-coupling reactions, providing a pathway to novel materials with precisely controlled structures and properties. Its potential applications could span from the development of new organic electronic materials to the synthesis of novel pharmacologically active compounds. The study of such polyhalogenated systems is crucial for advancing the field of heterocyclic chemistry and discovering new functional molecules.
Interactive Data Table: Properties of Related Quinoxaline Compounds
While specific experimental data for this compound is scarce, the following table provides information on related halogenated quinoxaline derivatives to offer a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2,6-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 153-157 | 18671-97-1 sigmaaldrich.comnih.gov |
| 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | C₈H₆Br₂Cl₂N₂ | 360.86 | Not Available | 239095-84-2 cymitquimica.comnih.gov |
| 6,7-Dibromo-2-methylquinoxaline | C₉H₆Br₂N₂ | 301.97 | Not Available | Not Available synchem.de |
| 6,7-Dibromo-2,3-diphenyl-quinoxaline | C₂₀H₁₂Br₂N₂ | 440.13 | Not Available | 1123652-64-1 lookchem.com |
| 6,7-Dichloro-1,4-naphthoquinone | C₁₀H₄Cl₂O₂ | 227.05 | Not Available | Not Available rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H2Br2Cl2N2 |
|---|---|
Molecular Weight |
356.83 g/mol |
IUPAC Name |
6,7-dibromo-2,3-dichloroquinoxaline |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H |
InChI Key |
GEFUBONAJDPKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6,7 Dibromo 2,3 Dichloroquinoxaline
Nucleophilic Substitution Reactions at the Halogenated Positions (C-2, C-3, C-6, C-7)
The four halogen substituents on 6,7-dibromo-2,3-dichloroquinoxaline (B6161893) exhibit distinct reactivities towards nucleophiles. The chlorine atoms at the C-2 and C-3 positions are part of the electron-deficient pyrazine (B50134) ring, making them significantly more susceptible to nucleophilic aromatic substitution (SNAr) compared to the bromine atoms on the benzene (B151609) ring.
The differential reactivity of the halogen atoms allows for selective functionalization. Generally, nucleophilic attack occurs preferentially at the C-2 and C-3 positions. This selectivity is primarily governed by the electronic effects within the quinoxaline (B1680401) ring system. The pyrazine ring is inherently electron-deficient, which is further amplified by the presence of the two nitrogen atoms. This makes the carbon atoms of the pyrazine ring more electrophilic and thus more prone to attack by nucleophiles.
For instance, in reactions with amines or alkoxides, the chlorine atoms at C-2 and C-3 are displaced in favor of the new nucleophile, leaving the bromine atoms at C-6 and C-7 intact. This regiochemical control is a valuable tool for the stepwise synthesis of complex quinoxaline derivatives.
The identity and position of the halogens play a crucial role in determining the reactivity of the quinoxaline core. The C-Cl bonds at the C-2 and C-3 positions are more polarized and thus more reactive towards nucleophiles than the C-Br bonds on the benzene moiety. Within the pyrazine ring, the two chlorine atoms are electronically similar, and mixtures of mono-substituted products at C-2 and C-3 may be obtained, or double substitution can occur under more forcing conditions.
In contrast, the bromine atoms at C-6 and C-7 are less reactive towards traditional SNAr reactions. Their substitution typically requires harsher reaction conditions or a different reaction mechanism, such as transition-metal-catalyzed processes.
Cross-Coupling Reactions of Halogenated Quinoxalines (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated quinoxalines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi-res.com The differential reactivity of the C-Cl and C-Br bonds in this compound allows for selective and sequential cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling the haloquinoxaline with an organoboron reagent. researchgate.netrsc.orgnih.gov In the case of this compound, the more reactive C-Br bonds at the C-6 and C-7 positions can be selectively coupled under specific catalytic conditions, leaving the C-Cl bonds at C-2 and C-3 available for subsequent transformations. researchgate.netrsc.orgnih.govnih.govresearchgate.netnih.gov The selectivity can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions. researchgate.netrsc.orgnih.gov
Heck Reaction: The Heck reaction couples the haloquinoxaline with an alkene. organic-chemistry.orgwikipedia.orgmdpi.com Similar to the Suzuki-Miyaura coupling, the reactivity difference between the C-Br and C-Cl bonds can be exploited for selective functionalization. The C-Br bonds are generally more reactive in the oxidative addition step of the Heck catalytic cycle. organic-chemistry.orgwikipedia.orgmdpi.comnih.govlibretexts.org
Sonogashira Coupling: This reaction introduces an alkyne moiety onto the quinoxaline core. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov The general order of reactivity for aryl halides in Sonogashira coupling is I > Br > Cl, which again allows for the selective coupling at the C-6 and C-7 positions of this compound. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov
Table 1: Regioselectivity in Cross-Coupling Reactions of Dihalogenated Quinoxalines
| Cross-Coupling Reaction | Reactive Site Preference | Typical Catalyst System | Reference |
|---|---|---|---|
| Suzuki-Miyaura | C-Br > C-Cl | Pd(PPh₃)₄, K₂CO₃ | researchgate.netrsc.orgnih.gov |
| Heck | C-Br > C-Cl | Pd(OAc)₂, P(o-tolyl)₃ | organic-chemistry.orgwikipedia.orgmdpi.com |
| Sonogashira | C-Br > C-Cl | Pd(PPh₃)₂Cl₂, CuI, Et₃N | libretexts.orgwikipedia.orgorganic-chemistry.org |
Palladium-catalyzed cross-coupling reactions are also employed for the formation of carbon-heteroatom bonds, such as in the Buchwald-Hartwig amination. These reactions provide routes to introduce amine, ether, and thioether functionalities onto the quinoxaline scaffold. The same principles of reactivity and selectivity based on the halogen identity and position apply, with the C-Br bonds generally being more reactive than the C-Cl bonds. This allows for the selective introduction of nitrogen, oxygen, or sulfur nucleophiles at the C-6 and C-7 positions.
Article on the Chemical Reactivity of this compound Unattainable Due to Lack of Scientific Data
Despite a comprehensive search of available scientific literature, no research findings or data could be located regarding the chemical reactivity of the specific compound this compound in the context of cycloaddition reactions and the formation of fused heterocyclic systems.
The inquiry sought to detail the chemical behavior of this compound, specifically focusing on its participation in cycloaddition reactions, the in-situ generation of reactive o-quinodimethane intermediates, and its application in Diels-Alder type transformations for the synthesis of fused heterocyclic systems.
Extensive searches were conducted to uncover studies related to these specific reaction pathways for this compound. These efforts included targeted queries for its involvement in Diels-Alder reactions, its use in the synthesis of fused heterocycles via cycloaddition, and any documented reactive intermediates derived from it. However, these searches did not yield any relevant scientific papers, articles, or database entries.
General information on cycloaddition reactions, such as the Diels-Alder reaction, and the formation of fused heterocyclic systems from various other compounds is widely available. Similarly, the in-situ generation of o-quinodimethane intermediates is a known strategy in organic synthesis. nih.govmdpi.comchemrxiv.orgrsc.org Nevertheless, the application of these principles to this compound appears to be an un-explored or unreported area of chemical research within the public domain.
Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions, as the foundational scientific data for this specific compound is not available in the searched scientific literature.
Advanced Spectroscopic and Structural Characterization Techniques for 6,7 Dibromo 2,3 Dichloroquinoxaline Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR) for Elucidating Molecular Architecture
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of 6,7-Dibromo-2,3-dichloroquinoxaline (B6161893) in solution.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the aromatic protons on the quinoxaline (B1680401) core, the chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents. The two aromatic protons at the C5 and C8 positions would appear as singlets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts would be dependent on the solvent used. uobasrah.edu.iqmsu.edu
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound would exhibit distinct signals for the halogenated and non-halogenated carbon atoms. The carbons bonded to the electronegative chlorine and bromine atoms (C2, C3, C6, and C7) would be shifted downfield. The quaternary carbons of the quinoxaline ring would also have characteristic chemical shifts. uobasrah.edu.iqmsu.edu
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular framework.
COSY experiments would establish correlations between neighboring protons, although in the case of this compound with isolated aromatic protons, these correlations would be absent.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC spectra reveal long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule and confirming the substitution pattern.
Solid-State NMR: While less common for routine characterization, solid-state NMR can provide valuable information about the structure and dynamics of this compound in the solid phase. This technique can reveal details about polymorphism, crystal packing, and intermolecular interactions that are not accessible in solution-state NMR.
Interactive Data Table: Predicted NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H NMR | H5, H8 | 7.5 - 8.5 | Two singlets are expected due to the symmetrical substitution pattern. |
| ¹³C NMR | C2, C3 | 140 - 150 | Downfield shift due to the attached chlorine atoms. |
| ¹³C NMR | C6, C7 | 120 - 130 | Downfield shift due to the attached bromine atoms. |
| ¹³C NMR | C4a, C8a | 135 - 145 | Quaternary carbons adjacent to the pyrazine (B50134) ring. |
| ¹³C NMR | C5, C8 | 125 - 135 | Protonated aromatic carbons. |
High-Resolution Mass Spectrometry (HR-MS, ESI-MS, MALDI-TOF) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement.
Precise Molecular Mass: The calculated monoisotopic mass of C₈H₂Br₂Cl₂N₂ is approximately 357.82748 Da. nih.gov HR-MS techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) can measure this mass with high precision, typically to within a few parts per million (ppm), which helps to confirm the molecular formula. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. nih.gov This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. For this compound, fragmentation might involve the loss of halogen atoms (Cl or Br), or cleavage of the quinoxaline ring system. The fragmentation pattern can help to distinguish between different isomers.
Interactive Data Table: Expected HR-MS Data for this compound
| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |
| [M]+ | C₈H₂Br₂Cl₂N₂ | 357.82748 | Complex pattern due to Br and Cl isotopes. |
| [M-Cl]+ | C₈H₂Br₂ClN₂ | 322.85848 | Characteristic pattern for one Br and one Cl. |
| [M-Br]+ | C₈H₂BrCl₂N₂ | 278.87798 | Characteristic pattern for one Br and two Cl. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands corresponding to the vibrations of the different functional groups present in the molecule. Key expected vibrations include:
C=N stretching: In the region of 1620-1550 cm⁻¹.
C=C aromatic stretching: Typically observed in the 1600-1450 cm⁻¹ range.
C-H aromatic stretching: Weak bands above 3000 cm⁻¹.
C-Cl stretching: In the 800-600 cm⁻¹ region.
C-Br stretching: Typically found in the 700-500 cm⁻¹ region.
The specific positions and intensities of these bands can be influenced by the substitution pattern on the quinoxaline ring. mdpi.comscispace.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C=N stretching vibrations are typically strong in the Raman spectrum of aromatic and heteroaromatic compounds. The C-Cl and C-Br stretching vibrations are also readily observable. Comparing the FT-IR and Raman spectra can aid in the assignment of vibrational modes based on their infrared and Raman activities. nih.govnih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for Quinoxaline Derivatives
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| C=N Stretch | 1620 - 1550 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |
| C-Cl Stretch | 800 - 600 | FT-IR, Raman |
| C-Br Stretch | 700 - 500 | FT-IR, Raman |
X-ray Diffraction Analysis for Definitive Solid-State Molecular Structures and Crystal Packing
The crystal structure would confirm the planarity of the quinoxaline ring system and provide accurate measurements of the C-C, C-N, C-Cl, and C-Br bond lengths. For example, in a related structure, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, the C–Br bond length was measured to be 1.901(4) Å and the C–Cl bond length was 1.741(4) Å. researchgate.net
Furthermore, X-ray diffraction reveals how the molecules are packed in the crystal, including any intermolecular interactions such as halogen bonding or π-π stacking. These interactions can significantly influence the material's physical properties.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which are determined by its electronic structure.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the quinoxaline core. Generally, quinoxaline derivatives show strong absorption in the UV region. researchgate.netrsc.orgnih.govbeilstein-journals.org The introduction of halogens can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their electronic effects.
Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. mdpi.comresearchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The presence of heavy atoms like bromine can, however, lead to quenching of fluorescence through enhanced intersystem crossing to the triplet state. The photophysical properties can be significantly affected by the solvent polarity. researchgate.netresearchgate.net
Interactive Data Table: General Photophysical Properties of Quinoxaline Derivatives
| Property | Typical Range | Notes |
| Absorption Maximum (λₘₐₓ) | 250 - 400 nm | Dependent on substitution and solvent. researchgate.net |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Indicates the strength of the electronic transition. |
| Emission Maximum (λₑₘ) | 400 - 600 nm | Often shows a significant Stokes shift. researchgate.net |
| Fluorescence Quantum Yield (Φբ) | 0.01 - 0.5 | Highly variable; can be quenched by heavy atoms. |
Computational and Theoretical Chemistry Studies of 6,7 Dibromo 2,3 Dichloroquinoxaline
Quantum Chemical Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust method for predicting the three-dimensional arrangement of atoms (geometry optimization) and the electronic properties of molecules. For 6,7-Dibromo-2,3-dichloroquinoxaline (B6161893), DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d), would be used to determine the most stable molecular structure. These calculations would yield precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its steric and electronic environment.
The electronic properties, including the distribution of electron density and the molecular electrostatic potential, can also be mapped. The presence of four halogen atoms (two bromine and two chlorine) is expected to significantly influence the electronic landscape. The high electronegativity of these halogens would lead to a significant polarization of the quinoxaline (B1680401) core, creating regions of positive and negative electrostatic potential. This electronic distribution is a key determinant of the molecule's reactivity and its potential for intermolecular interactions.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative)
| Parameter | Predicted Value |
| C2-Cl Bond Length | ~1.73 Å |
| C3-Cl Bond Length | ~1.73 Å |
| C6-Br Bond Length | ~1.89 Å |
| C7-Br Bond Length | ~1.89 Å |
| C-C Bond Lengths (Aromatic) | ~1.39 - 1.42 Å |
| C-N Bond Lengths | ~1.33 - 1.37 Å |
| Dihedral Angle (Benzene-Pyrazine Rings) | Near 0° (Planar) |
Note: These are illustrative values based on typical bond lengths in similar halogenated aromatic systems and would require specific DFT calculations for precise determination.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's stability and its ability to participate in electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic benzene (B151609) ring, while the LUMO is likely to be distributed over the electron-deficient pyrazine (B50134) ring and the carbon atoms bonded to the chlorine atoms. The presence of electron-withdrawing halogen substituents would lower the energy of both the HOMO and LUMO levels. The HOMO-LUMO gap is anticipated to be relatively small, suggesting that the molecule could be chemically reactive and potentially possess interesting photophysical properties.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 to -7.0 |
| LUMO Energy | ~ -2.5 to -3.0 |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 |
Note: These are estimated energy ranges based on studies of similar halogenated quinoxalines. Precise values would be obtained from specific quantum chemical calculations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations can provide predictions for its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
Predicted IR spectra would show characteristic vibrational frequencies for the C-Br, C-Cl, C-N, and C-H bonds, as well as the aromatic ring stretching modes. Similarly, ¹³C and ¹H NMR chemical shifts can be calculated to aid in the structural elucidation and confirmation of the compound. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions and the color of the compound. The validation of these computational predictions against experimentally obtained spectra is a crucial step in confirming the accuracy of the theoretical model.
Elucidation of Reaction Mechanisms and Pathways via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be used to explore its reactivity in various chemical transformations. For instance, the high reactivity of the C-Cl bonds in 2,3-dichloroquinoxalines towards nucleophilic substitution is well-documented. Computational modeling can elucidate the transition states and reaction energy profiles for such reactions, providing a detailed understanding of the reaction mechanism. This knowledge is invaluable for optimizing reaction conditions and for designing synthetic routes to novel derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly if substituents were to be introduced. More importantly, MD simulations can be used to study its intermolecular interactions in different environments, such as in solution or in the solid state. These simulations can reveal how the molecule interacts with solvent molecules or how it packs in a crystal lattice, which is crucial for understanding its solubility and material properties.
Exploration of 6,7 Dibromo 2,3 Dichloroquinoxaline in Functional Materials Science
Integration into Conjugated Polymers and Copolymers
The electron-accepting character of the quinoxaline (B1680401) core, enhanced by the electron-withdrawing chloro and bromo substituents, makes 6,7-Dibromo-2,3-dichloroquinoxaline (B6161893) a promising candidate as an acceptor unit in conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit unique electronic and optical properties that are central to their application in organic electronics.
Design of Donor-Acceptor (D-A) Systems for Enhanced Properties
The development of donor-acceptor (D-A) copolymers is a cornerstone of modern organic electronics. In these systems, electron-rich (donor) and electron-poor (acceptor) units are strategically arranged along the polymer chain. This architecture facilitates intramolecular charge transfer upon photoexcitation, leading to a reduced bandgap and enabling light absorption at longer wavelengths.
While specific research on copolymers incorporating this compound is not extensively documented, the general principles of D-A copolymer design provide a framework for its potential use. The pronounced electron-accepting nature of this quinoxaline derivative would necessitate its pairing with a strong electron-donating monomer. Theoretical studies and comparisons with structurally similar, halogenated quinoxaline-based polymers suggest that such a D-A copolymer could exhibit a narrow bandgap, a desirable characteristic for applications in organic photovoltaics and near-infrared photodetectors. The halogen atoms could also influence the polymer's morphology and solubility, which are critical factors for device fabrication and performance.
Applications in Photocatalytic Systems
Donor-acceptor type organic materials have shown considerable promise in photocatalysis. The efficient separation of photogenerated electron-hole pairs in D-A systems is a key factor in their catalytic activity. These materials can be engineered to absorb visible light, making them suitable for solar-driven chemical transformations.
Utility in Supramolecular Chemistry and Host-Guest Systems (e.g., Molecular Baskets)
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-defined assemblies. Host-guest systems, a central concept in this field, involve a larger 'host' molecule that can encapsulate a smaller 'guest' molecule, leading to applications in sensing, catalysis, and drug delivery.
No specific research has been identified that utilizes this compound in the construction of molecular baskets or other host-guest systems. The planar structure and potential for π-π stacking interactions could, in principle, allow for its incorporation into larger macrocyclic or cage-like structures. The halogen atoms could also participate in halogen bonding, a type of non-covalent interaction that is increasingly being used in the design of supramolecular architectures. However, without experimental data, its utility in this area remains speculative.
Precursor for Helical Molecules with Defined Stereochemistry and Optical Properties
Helical molecules, or helicenes, possess a unique chiral structure that arises from the non-planar arrangement of their aromatic rings. This inherent chirality leads to interesting chiroptical properties, such as strong circular dichroism and circularly polarized luminescence, making them attractive for applications in asymmetric catalysis, chiral sensing, and optoelectronic devices.
The synthesis of helical structures often involves the strategic annulation of aromatic rings. While the rigid quinoxaline core could potentially be a component of a larger helical system, there are currently no published studies describing the use of this compound as a precursor for the synthesis of helical molecules. The development of synthetic routes to induce a helical twist in molecules derived from this compound would be a necessary first step to explore its potential in this area.
Contributions to Advanced Sensing Platforms
The development of chemical sensors for the detection of specific ions or molecules is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. Quinoxaline derivatives have been explored as fluorescent sensors due to the sensitivity of their emission properties to the local chemical environment.
Future Research Directions and Unaddressed Challenges for 6,7 Dibromo 2,3 Dichloroquinoxaline Research
Development of Highly Efficient and Sustainable Synthetic Routes
The current methods for synthesizing 6,7-Dibromo-2,3-dichloroquinoxaline (B6161893) and its derivatives, while effective, often rely on traditional approaches that may not be the most efficient or environmentally benign. Future research must prioritize the development of synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas for advancement include:
Catalyst Innovation: Exploring novel and recyclable catalysts, such as solid acid catalysts or zinc triflate, can lead to milder reaction conditions, reduced reaction times, and minimized waste generation. mdpi.com The use of metal-free reaction conditions is another promising direction to enhance the sustainability of quinoxaline (B1680401) synthesis. nih.gov
Alternative Solvents: Investigating the use of greener solvents, like water or ionic liquids, can significantly reduce the environmental impact of the synthesis. nih.gov
In-depth Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. While plausible mechanisms for quinoxaline formation have been proposed, often involving acid-catalyzed condensation, a deeper insight is necessary. researchgate.net
Future research should focus on:
Computational Modeling: Employing density functional theory (DFT) and other computational tools can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. researchgate.net
Spectroscopic Studies: Utilizing advanced spectroscopic techniques can help in the identification and characterization of transient species, providing direct evidence for proposed mechanisms.
Kinetic Analysis: Performing detailed kinetic studies can elucidate the factors that control the rate and selectivity of the reactions.
Advanced Characterization of Solution-Phase and Solid-State Behavior
The properties and applications of materials derived from this compound are intrinsically linked to their structure and behavior in both solution and the solid state. Comprehensive characterization is therefore essential for establishing structure-property relationships.
Future efforts should be directed towards:
Spectroscopic and Crystallographic Analysis: Detailed analysis using techniques such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction, is fundamental for confirming the structures of new derivatives. nih.govjohnshopkins.edu
Photophysical Properties: Investigating the UV/vis absorption and fluorescence emission spectra is crucial for understanding the photophysical behavior of these compounds, which is particularly relevant for applications in optoelectronics. mdpi.com
Electrochemical Analysis: Characterizing the redox properties of these molecules will be vital for their application in electronic devices and as catalysts.
Rational Design Principles for Tailored Functional Properties in Materials Applications
The ability to rationally design and synthesize this compound derivatives with specific functional properties is a key challenge and a significant area for future research. This involves understanding how modifications to the molecular structure influence its electronic, optical, and material properties.
Key research directions include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the quinoxaline core and evaluating the impact on their biological or material properties will provide valuable SAR data to guide the design of more potent or efficient compounds. nih.govnih.gov
Computational Screening: Utilizing computational methods to predict the properties of virtual compounds can accelerate the discovery of new materials with desired characteristics, such as those for organic solar cells or thermally activated delayed fluorescence emitters. researchgate.netrsc.org
Bioisosteric Replacement: Applying principles of bioisosteric replacement, where one part of a molecule is replaced by another with similar physical or chemical properties, can lead to the development of new derivatives with improved pharmacological profiles. nih.gov
Exploration of Emerging Applications in Advanced Materials and Catalysis
While quinoxaline derivatives have shown promise in various applications, including as anticancer and antimicrobial agents, there is a vast, unexplored landscape of potential uses in advanced materials and catalysis. nih.govnih.gov The unique electronic properties and structural versatility of this compound make it an attractive scaffold for new technologies.
Future research should explore:
Organic Electronics: Investigating their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) by tuning their electronic and photophysical properties. rsc.org
Chemosensors: Developing new fluorescent probes for the detection of ions and molecules, leveraging the sensitivity of the quinoxaline fluorophore to its environment. mdpi.com
Catalysis: Exploring their use as ligands for transition metal catalysts or as organocatalysts themselves in a variety of organic transformations. researchgate.net The development of functionalized quinoxalines as catalysts is an emerging area with significant potential. rsc.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
